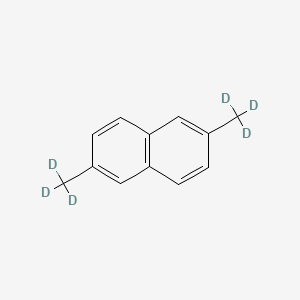

2,6-Di(methyl-d3)-naphthalene

Descripción

Rationale for Isotopic Labeling with Deuterium (B1214612) in Chemical and Materials Science Research

Isotopic labeling with deuterium, which possesses an extra neutron compared to hydrogen, is a cornerstone of contemporary scientific investigation for several key reasons. youtube.com The increased mass of deuterium leads to a lower vibrational frequency in chemical bonds, a phenomenon that underpins the kinetic isotope effect (KIE). youtube.commusechem.com This effect can slow down chemical reactions, providing a valuable method for elucidating reaction mechanisms. youtube.comacs.org

In materials science, the incorporation of deuterium can enhance the stability and performance of organic electronic devices, such as organic light-emitting diodes (OLEDs), by mitigating degradation pathways. acs.org Furthermore, deuterated compounds serve as crucial internal standards in mass spectrometry, allowing for the precise quantification of molecules in complex mixtures due to their distinct mass signature. musechem.comacs.org The unique nuclear spin properties of deuterium also make it a valuable probe in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structure and dynamics. youtube.com

Significance of Methyl-Deuteration in Aromatic Systems: The Case of 2,6-Di(methyl-d3)-naphthalene

The specific replacement of hydrogen atoms with deuterium in the methyl groups of aromatic compounds, such as in this compound, offers particular advantages for researchers. The "magic methyl" effect, a term used in medicinal chemistry, highlights the profound impact that the addition of a methyl group can have on the biological activity of a molecule. researchgate.netresearchgate.net The deuteration of these methyl groups provides a subtle yet powerful modification.

This compound is a deuterated analog of 2,6-dimethylnaphthalene (B47086), a significant industrial chemical used in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). wikipedia.org By studying the deuterated version, researchers can gain insights into the vibrational modes of the methyl groups and their interactions with the aromatic naphthalene (B1677914) core. This information is critical for understanding the photophysical properties and energy transfer processes within these molecules, which is essential for the design of advanced materials.

The deuterated methyl groups in this compound can also serve as spectroscopic reporters, allowing for the detailed investigation of molecular motion and intermolecular interactions in various environments.

Overview of Research Domains Benefiting from Isotopically Labeled Naphthalene Derivatives

Isotopically labeled naphthalene derivatives, including this compound, have found applications across a diverse range of research fields. In materials science, these compounds are instrumental in developing and understanding the function of organic semiconductors and photoelectronic materials. rsc.orgacs.org

In environmental science, deuterated PAHs are used as standards to trace the fate and transport of pollutants in the environment. frontiersin.orgscience.gov The distinct mass of the labeled compounds allows for their accurate detection and quantification in complex environmental samples.

Furthermore, in the field of astrochemistry, the study of deuterated PAHs provides insights into the chemical processes occurring in the interstellar medium. aanda.orgaanda.orgresearchgate.net The relative abundance of deuterated molecules can offer clues about the conditions and history of star-forming regions. aanda.orgaanda.org In medicinal chemistry and drug discovery, the principles of deuterium labeling are applied to enhance the metabolic stability and pharmacokinetic properties of drug candidates. musechem.comacs.orgacs.org The synthesis and study of specifically labeled compounds like isotopically labeled naphthalene derivatives are crucial for advancing these diverse areas of research. nih.govacs.orgnih.gov

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H12 |

|---|---|

Peso molecular |

162.26 g/mol |

Nombre IUPAC |

2,6-bis(trideuteriomethyl)naphthalene |

InChI |

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3 |

Clave InChI |

YGYNBBAUIYTWBF-WFGJKAKNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1=CC2=C(C=C1)C=C(C=C2)C([2H])([2H])[2H] |

SMILES canónico |

CC1=CC2=C(C=C1)C=C(C=C2)C |

Origen del producto |

United States |

Synthetic Methodologies for the Preparation of 2,6 Di Methyl D3 Naphthalene

Strategies for Regioselective Deuteration of Methyl Groups on Aromatic Rings

Regioselective deuteration focuses on exchanging specific hydrogen atoms for deuterium (B1214612) without affecting others in the molecule. For 2,6-Di(methyl-d3)-naphthalene, the target C-H bonds are those on the two methyl groups. These are known as benzylic C-H bonds, and their increased acidity compared to aromatic C-H bonds makes them prime candidates for selective chemical transformations. beilstein-archives.org The stability of the intermediate benzyl (B1604629) radical or benzyl anion facilitates the selective replacement of hydrogen with deuterium at these positions. beilstein-archives.org Various methods have been developed to achieve this, primarily centered around catalytic processes that activate these specific C-H bonds.

Catalytic Hydrogen Isotope Exchange (HIE) is a powerful and direct method for incorporating deuterium. This approach involves treating the parent compound, 2,6-dimethylnaphthalene (B47086), with a deuterium source in the presence of a catalyst. The catalyst facilitates the cleavage of the benzylic C-H bond and its replacement with a C-D bond.

Transition metals are often employed for this purpose. For instance, rhodium-based catalysts have been shown to be effective for the H/D exchange of benzylic C-H bonds. nih.gov These reactions typically utilize a simple deuterium source, such as deuterium oxide (D₂O), and can proceed with high efficiency and selectivity for the benzylic position without significant deuteration of the aromatic naphthalene (B1677914) rings. nih.gov The mechanism involves the reversible activation of the C-H bond by the metal center, allowing for the exchange to occur.

Table 1: Comparison of HIE Catalyst Features

| Catalyst Type | Deuterium Source | Key Advantages |

| Rhodium(III) Complexes | D₂O | High stereoretention and selectivity for benzylic C-H bonds. nih.gov |

| Iridium Catalysts | D₂ Gas | Effective for a broad range of substrates. |

| Palladium on Carbon (Pd/C) | D₂ Gas / D₂O | Widely available and used, but may require harsher conditions. |

Application of Specific Catalysts in Deuteration Synthesis: e.g., Zeolites and Halogenophosphate Systems

Specialized catalyst systems can offer unique advantages in terms of selectivity, reusability, and reaction conditions. Zeolites, in particular, are notable for their application in aromatic chemistry.

Zeolites: These are microporous aluminosilicate (B74896) minerals that can act as solid acid catalysts. Their well-defined pore structure can lead to shape-selectivity, favoring reactions at specific sites on a molecule that can fit within the catalytic pores. rsc.org In the context of deuteration, zeolites like H-Mordenite and HZSM-5 can catalyze hydrogen isotope exchange between an aromatic substrate and a deuterium source. rsc.org For a molecule like 2,6-dimethylnaphthalene, the reaction would involve passing the substrate over a heated zeolite bed in the presence of a deuterium donor. The acidic sites within the zeolite pores facilitate the H/D exchange, potentially offering a regioselective advantage for the more accessible methyl groups. The efficiency and selectivity can be tuned by modifying the zeolite's pore size, acidity, and reaction temperature.

While less commonly cited for this specific transformation, other solid-state catalytic systems, such as halogenophosphates, are explored in various organic reactions for their acidic properties. Their application in deuteration would similarly rely on their ability to act as a solid acid catalyst to promote H/D exchange under heterogeneous conditions, offering benefits in catalyst separation and recycling.

In contrast to direct H/D exchange on the final molecule, multi-step synthesis offers a highly controlled, albeit more laborious, route to introduce deuterated methyl groups. This strategy builds the final molecule from smaller, pre-deuterated fragments, ensuring that deuterium is located exclusively at the desired positions with very high isotopic purity. rsc.org

A plausible multi-step synthesis for this compound could begin with a di-functionalized naphthalene core, such as 2,6-dibromonaphthalene. This precursor can then undergo a cross-coupling reaction with a deuterated methylating agent. For example, a Kumada or Suzuki coupling reaction using a trideuteromethyl Grignard reagent (CD₃MgBr) or a trideuteromethyl boronic acid derivative in the presence of a palladium catalyst would install the CD₃ groups onto the naphthalene scaffold.

Synthetic Scheme Example:

Start: 2,6-Dibromonaphthalene

Couple with: A CD₃ source (e.g., via a transition-metal-catalyzed cross-coupling reaction).

Product: this compound

This bottom-up approach is particularly valuable when very high isotopic enrichment is required, as it avoids the potential for incomplete exchange or scrambling of deuterium to other positions, which can sometimes occur in HIE methods. rsc.orgresearchgate.net The use of readily available deuterated C1 building blocks, such as d3-methyl iodide (CD₃I), is central to many of these strategies. researchgate.net

Isotopic Enrichment and Purity Assessment in Deuterated Products

Following the synthesis, it is crucial to verify the outcome of the deuteration process. This involves confirming the structural integrity of the molecule and quantifying the degree of deuterium incorporation, known as isotopic enrichment. Two primary analytical techniques are used for this assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a fundamental tool for determining isotopic enrichment. rsc.orgnih.gov By comparing the mass spectrum of the deuterated product with that of the unlabeled 2,6-dimethylnaphthalene, one can observe a shift in the molecular ion peak. Unlabeled 2,6-dimethylnaphthalene (C₁₂H₁₂) has a specific molecular weight. The target molecule, this compound (C₁₂H₆D₆), will have a molecular weight that is approximately 6 Da higher. The relative intensities of the ion peaks corresponding to the unlabeled (d₀), partially deuterated (d₁-d₅), and fully deuterated (d₆) species allow for a precise calculation of the isotopic purity and average deuterium incorporation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for confirming the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated sample, the signal corresponding to the methyl protons (typically a singlet around 2.5 ppm for 2,6-dimethylnaphthalene) will show a significant decrease in intensity. The degree of this reduction can be used to calculate the percentage of deuteration at that site. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the methyl groups, confirming that the deuterium has been incorporated at the desired benzylic positions. sigmaaldrich.com The absence of signals at other positions confirms the regioselectivity of the synthesis. Combining quantitative ¹H and ²H NMR can provide a highly accurate measure of isotopic abundance. nih.gov

Table 2: Analytical Techniques for Purity Assessment

| Technique | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS) | Isotopic distribution (d₀, d₁, d₂, etc.), Average enrichment | Highly sensitive, provides detailed distribution of isotopologues. rsc.org | Does not inherently confirm the location of the deuterium atoms. |

| ¹H NMR | Disappearance of proton signals at deuterated sites | Quantifies remaining protons, confirms location of deuteration. nih.gov | Can be less accurate for very high levels of deuteration (>98%). sigmaaldrich.com |

| ²H NMR | Direct observation of deuterium signals | Confirms location of deuterium, useful for highly enriched samples. sigmaaldrich.com | Lower sensitivity and resolution compared to ¹H NMR. sigmaaldrich.com |

Advanced Spectroscopic Characterization of 2,6 Di Methyl D3 Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Elucidation

NMR spectroscopy is an indispensable tool for the characterization of 2,6-Di(methyl-d3)-naphthalene. The substitution of protons with deuterium (B1214612) in the methyl groups leads to significant and informative changes in the Deuterium (²H), Proton (¹H), and Carbon-13 (¹³C) NMR spectra.

Deuterium NMR (²H NMR) for Quantification of Methyl-d3 Labeling

Deuterium NMR (²H or D NMR) spectroscopy serves as a direct method for the detection and quantification of deuterium incorporation. For this compound, the ²H NMR spectrum is expected to be straightforward, exhibiting a single resonance corresponding to the deuterium atoms of the two equivalent -CD₃ groups.

The chemical shift of this signal would be nearly identical to the proton chemical shift of the methyl groups in the non-deuterated analog, 2,6-dimethylnaphthalene (B47086), which is approximately 2.5 ppm. The integration of this peak, relative to a known internal standard, allows for the precise determination of the extent of deuteration, thereby confirming the isotopic purity of the compound. The absence of other signals would indicate that deuteration has occurred specifically at the desired methyl positions without any isotopic scrambling to the aromatic rings.

Proton NMR (¹H NMR) Simplification and Signal Assignment due to Methyl Deuteration

The most immediate and obvious consequence of replacing the -CH₃ groups with -CD₃ groups is the simplification of the ¹H NMR spectrum. In the spectrum of 2,6-dimethylnaphthalene, a prominent singlet corresponding to the six protons of the two methyl groups is observed. In the spectrum of this compound, this signal is absent.

This simplification is highly advantageous for the unambiguous assignment of the remaining aromatic protons. The aromatic region of 2,6-dimethylnaphthalene displays a characteristic pattern for a 2,6-disubstituted naphthalene (B1677914) system. The deuterated analog is expected to show the same pattern, but with greater clarity due to the absence of the large methyl singlet. The aromatic protons (H1, H3, H4, H5, H7, and H8) can be assigned based on their chemical shifts and coupling patterns.

Below is a comparative table of the expected ¹H NMR signals for 2,6-dimethylnaphthalene and this compound.

| Proton Assignment | Expected Chemical Shift (ppm) for 2,6-dimethylnaphthalene | Expected Chemical Shift (ppm) for this compound | Multiplicity |

| H1, H5 | ~7.7 | ~7.7 | Doublet |

| H3, H7 | ~7.4 | ~7.4 | Doublet of doublets |

| H4, H8 | ~7.8 | ~7.8 | Doublet |

| -CH₃ | ~2.5 | - | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Spectral Analysis of Methyl-Deuterated Naphthalenes

The ¹³C NMR spectrum of this compound also provides crucial structural information. While the chemical shifts of the aromatic carbons will be largely unaffected compared to the non-deuterated compound, the signals for the deuterated methyl carbons and the carbons directly attached to them (C2 and C6) will show characteristic changes.

The signal for the deuterated methyl carbons (-CD₃) will appear as a multiplet due to the carbon-deuterium (C-D) coupling. Since deuterium is a spin-1 nucleus, a CD₃ group will split the carbon signal into a septet. The chemical shift will be similar to that of the methyl carbon in 2,6-dimethylnaphthalene (around 21 ppm), but the signal intensity will be significantly lower due to the absence of the Nuclear Overhauser Effect (NOE) from the directly attached protons.

The signals for the quaternary carbons C2 and C6, to which the deuterated methyl groups are attached, may also show a slight isotopic shift (typically a small upfield shift) and a small, unresolved coupling to the deuterium atoms.

The following table compares the expected ¹³C NMR signals for 2,6-dimethylnaphthalene and this compound.

| Carbon Assignment | Expected Chemical Shift (ppm) for 2,6-dimethylnaphthalene | Expected Chemical Shift (ppm) for this compound | Expected Multiplicity for Deuterated Analog |

| C1, C5 | ~127.5 | ~127.5 | Singlet |

| C2, C6 | ~135.0 | ~135.0 (slight upfield shift) | Singlet (may show slight broadening) |

| C3, C7 | ~128.0 | ~128.0 | Singlet |

| C4, C8 | ~127.0 | ~127.0 | Singlet |

| C4a, C8a (bridgehead) | ~132.0 | ~132.0 | Singlet |

| -CH₃/-CD₃ | ~21.5 | ~21.5 | Septet |

Mass Spectrometry for Isotopic Composition and Molecular Mass Verification

Mass spectrometry is a powerful technique for confirming the molecular weight and isotopic composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula.

The molecular formula of 2,6-dimethylnaphthalene is C₁₂H₁₂. The introduction of six deuterium atoms in place of six protons in this compound (C₁₂H₆D₆) results in a significant increase in its molecular weight.

Calculated Monoisotopic Mass of C₁₂H₁₂: 156.0939 u

Calculated Monoisotopic Mass of C₁₂H₆D₆: 162.1316 u

HRMS analysis of this compound would be expected to show a molecular ion peak at an m/z value that corresponds to its calculated precise mass, thus confirming the successful incorporation of six deuterium atoms.

Fragmentation Patterns and Isotopic Signature Analysis

The fragmentation pattern in the mass spectrum provides further structural confirmation. For aromatic compounds like naphthalene derivatives, the molecular ion peak is typically quite stable and therefore abundant.

The fragmentation of this compound is expected to be similar to that of 2,6-dimethylnaphthalene, with the key difference being the mass of the fragments containing the deuterated methyl groups. A common fragmentation pathway for alkylated aromatic compounds is the loss of a methyl radical.

2,6-dimethylnaphthalene (M) : m/z 156

Loss of -CH₃ : [M - 15]⁺ at m/z 141

This compound (M') : m/z 162

Loss of -CD₃ : [M' - 18]⁺ at m/z 144

The observation of a fragment at m/z 144, corresponding to the loss of a trideuteromethyl radical, would be strong evidence for the presence and location of the deuterium label. The isotopic signature of the molecular ion and its fragments will also reflect the presence of deuterium, providing further confidence in the structural assignment.

Below is a table summarizing the expected key mass spectral fragments.

| Ion | Expected m/z for 2,6-dimethylnaphthalene | Expected m/z for this compound |

| [M]⁺ | 156 | 162 |

| [M - CH₃]⁺ / [M - CD₃]⁺ | 141 | 144 |

Vibrational Spectroscopy (IR and Raman) for Analysis of C-D Vibrational Modes

Infrared (IR) Spectroscopic Signatures of Deuterated Methyl Groups

The substitution of hydrogen with its heavier isotope, deuterium, in the methyl groups of 2,6-dimethylnaphthalene results in distinct and easily identifiable signatures in the infrared spectrum. The primary effect is a significant shift of the C-H vibrational frequencies to lower wavenumbers (a redshift) due to the increased mass of deuterium. This phenomenon allows for the unambiguous identification of the deuterated functional groups.

The C-D stretching vibrations of the trideuteromethyl (-CD₃) groups are typically observed in a spectral region that is relatively free from other fundamental molecular vibrations, often referred to as a "window" in the mid-infrared range. nih.gov This region, generally between 2050 cm⁻¹ and 2250 cm⁻¹, provides a clear view of the C-D stretching modes without significant interference from other absorptions. nih.gov

Research on molecules containing deuterated methyl groups has allowed for the assignment of specific bands within this region. nih.govresearchgate.net The two most prominent bands correspond to the antisymmetric and symmetric C-D stretching vibrations. nih.gov Studies on other deuterated molecules have identified bands characteristic of the trideuteromethyl group between 2000 and 2300 cm⁻¹. researchgate.net For instance, in studies of phosphatidylcholine liposomes with specifically deuterated methyl groups, the antisymmetric C-D stretching vibration was observed around 2212 cm⁻¹, while the symmetric stretching vibration appeared near 2075 cm⁻¹. nih.gov In addition to the stretching modes, the bending (deformation) modes of the -CD₃ group also shift to lower frequencies compared to their -CH₃ counterparts.

The characteristic IR absorption frequencies for the C-D bonds in the deuterated methyl groups of this compound are summarized in the table below, based on data from analogous deuterated compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Antisymmetric C-D Stretch (νₐₛ) | ~2210 - 2220 | nih.gov |

| Symmetric C-D Stretch (νₛ) | ~2070 - 2080 | nih.gov |

| Bending/Deformation Modes (δ) | Lower frequency than C-H bends | researchgate.net |

Perturbations of Aromatic Ring Vibrations by Methyl Deuteration

The replacement of -CH₃ groups with -CD₃ groups in 2,6-dimethylnaphthalene not only introduces new C-D vibrational modes but also perturbs the existing vibrations of the naphthalene aromatic ring system. While the fundamental vibrations of the aromatic core are primarily determined by the C-C and C-H bonds of the fused rings, coupling can occur between the ring vibrations and the vibrations of the substituent methyl groups.

The mass increase at the 2 and 6 positions leads to shifts in the frequencies of the aromatic ring modes. Vibrations that involve significant motion of the carbon atoms to which the methyl groups are attached (C2 and C6) are most likely to be affected. These perturbations typically manifest as slight redshifts in the corresponding IR and Raman bands.

Detailed vibrational analyses of non-deuterated 2,6-dimethylnaphthalene, often supported by Density Functional Theory (DFT) calculations, have provided comprehensive assignments for its aromatic ring vibrations. ijarst.comopenscienceonline.com These studies serve as a crucial baseline for understanding the effects of deuteration. Key vibrational modes of the 2,6-dimethylnaphthalene skeleton include C-H stretching, C-C stretching, and in-plane and out-of-plane bending of the C-H and C-C bonds. ijarst.com

Upon deuteration of the methyl groups, the following perturbations to the aromatic ring vibrations can be expected:

Ring C-C Stretching Modes: The C-C stretching vibrations of the naphthalene ring, typically observed in the 1450 to 1600 cm⁻¹ region, may experience minor shifts. pressbooks.pub Modes that are coupled with the C-C(methyl) stretching vibration will be more susceptible to perturbation.

C-H In-Plane Bending Modes: Aromatic C-H in-plane bending frequencies, which are well-defined in the parent molecule, are generally less affected unless there is significant coupling with methyl group rocking or bending modes. ijarst.com

Skeletal Deformation Modes: Low-frequency skeletal deformation modes of the naphthalene ring may be more sensitive to the increased mass of the substituents, leading to noticeable shifts.

The following table compares the assigned vibrational frequencies for the non-deuterated 2,6-dimethylnaphthalene with the expected qualitative shifts upon methyl deuteration.

| Vibrational Mode Description (for 2,6-dimethylnaphthalene) | Experimental Wavenumber (cm⁻¹) ijarst.com | Expected Perturbation in this compound |

| Aromatic C-H Stretch | 3050 (IR), 3052 (Raman) | Negligible shift |

| Aromatic Ring C-C Stretch | 1633 (Raman), 1605 (Raman) | Minor redshift possible due to coupling |

| Aromatic Ring C-C Stretch | 1381 (Raman) | Minor redshift possible due to coupling |

| C-H In-plane Bend | 1214 (IR), 1147 (Raman) | Minor shift possible |

| Ring Breathing/Deformation | 750 (IR) | Potential for redshift due to substituent mass effect |

Mechanistic Investigations Through Deuterium Kinetic Isotope Effects in Reactions Involving 2,6 Di Methyl D3 Naphthalene

Principles of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect is the ratio of the rate constant of a reaction with a lighter isotope (kH) to that with a heavier isotope (kD), expressed as kH/kD. These effects arise from the differences in the zero-point vibrational energies of bonds to the different isotopes. A C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break.

Primary Deuterium Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For C-H bond cleavage, the kH/kD ratio is typically greater than 1, often in the range of 2 to 8 at room temperature. A significant PKIE is strong evidence that the C-H bond is being cleaved in the slowest step of the reaction. The magnitude of the PKIE can also provide information about the symmetry of the transition state. A linear and symmetrical transition state, where the hydrogen is equally bonded to the donor and acceptor atoms, generally exhibits a maximal KIE.

Secondary Deuterium Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly involved in bond-breaking or bond-forming in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. princeton.edu SKIEs are further classified based on the position of the isotopic substitution relative to the reaction center:

α-SKIEs: Occur when the deuterium is attached to the carbon atom undergoing a change in hybridization. For example, in a reaction where a carbon changes from sp3 to sp2 hybridization, a normal SKIE (kH/kD > 1) is often observed due to the weakening of the C-H out-of-plane bending vibration in the transition state. Conversely, a change from sp2 to sp3 hybridization typically results in an inverse SKIE (kH/kD < 1).

β-SKIEs: Are observed when deuterium is substituted on a carbon atom adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond's electrons help to stabilize an adjacent developing positive charge or p-orbital in the transition state. Since C-H bonds are better hyperconjugative donors than C-D bonds, a normal SKIE is typically observed.

γ-SKIEs and beyond: Isotopic substitutions further from the reaction center can also influence reaction rates, though the effects are generally smaller.

The interpretation of both primary and secondary KIEs provides a detailed picture of the transition state structure and the nature of the rate-determining step.

Probing Reaction Mechanisms via Isotopic Substitution at Methyl Groups

The methyl groups of 2,6-dimethylnaphthalene (B47086) are susceptible to various chemical transformations, including oxidation and hydrogen abstraction. By replacing the hydrogen atoms of these methyl groups with deuterium to form 2,6-Di(methyl-d3)-naphthalene, researchers can probe the mechanisms of these reactions with high precision.

A significant primary kinetic isotope effect upon deuteration of the methyl groups is a clear indicator that the cleavage of a C(methyl)-H bond is the rate-determining step of the reaction. For instance, in the oxidation of 2,6-dimethylnaphthalene, if the initial step involves the abstraction of a hydrogen atom from one of the methyl groups by an oxidizing agent, a large kH/kD value would be expected.

Consider a hypothetical oxidation reaction of 2,6-dimethylnaphthalene. By comparing the rate of oxidation of the non-deuterated compound with that of this compound, a significant PKIE would confirm that benzylic C-H bond activation is the slow step.

| Reaction | Substrate | Rate Constant (k) | kH/kD | Implication |

| Benzylic Oxidation | 2,6-Dimethylnaphthalene | kH | \multirow{2}{*}{6.5} | C-H bond cleavage is the rate-determining step. |

| Benzylic Oxidation | This compound | kD |

This is a hypothetical data table for illustrative purposes.

A large value, such as 6.5, strongly suggests that the mechanism involves the breaking of a C-H bond at the methyl group in the rate-limiting step.

Even when the C(methyl)-H bonds are not broken in the rate-determining step, secondary kinetic isotope effects can provide valuable information about the transition state. For example, in electrophilic aromatic substitution reactions on the naphthalene (B1677914) ring, deuteration of the methyl groups can influence the reaction rate through steric and hyperconjugative effects.

If the transition state of an electrophilic attack on the aromatic ring involves the development of a positive charge that is stabilized by hyperconjugation from the methyl groups, a normal β-SKIE would be expected. The C-H bonds are more effective at hyperconjugation than C-D bonds, leading to a faster reaction for the non-deuterated compound.

| Reaction | Substrate | Relative Rate | kH/kD (per D) | Implication |

| Electrophilic Nitration | 2,6-Dimethylnaphthalene | 1.00 | \multirow{2}{*}{1.05} | Hyperconjugative stabilization of the transition state by the methyl groups. |

| Electrophilic Nitration | This compound | 0.73 |

This is a hypothetical data table for illustrative purposes.

A small normal SKIE, for example, kH/kD of 1.05 per deuterium atom, would suggest that the transition state is stabilized by hyperconjugation from the C-H bonds of the methyl groups. This implies a significant degree of positive charge development in the naphthalene ring during the rate-determining step of the electrophilic attack.

Experimental Design for KIE Studies with this compound

The accurate determination of kinetic isotope effects requires careful experimental design. Two common approaches are competitive and non-competitive experiments.

Non-Competitive Experiments: In this method, the reaction rates of the undeuterated and deuterated substrates are measured in separate experiments under identical conditions. nih.gov The KIE is then calculated as the ratio of the two rate constants. This method is straightforward but can be susceptible to errors arising from slight variations in experimental conditions between the two runs.

Competitive Experiments: This approach involves reacting a mixture of the undeuterated and deuterated substrates in the same reaction vessel. The relative amounts of the products formed from each isotopologue are then measured at a low conversion. The KIE can be calculated from the ratio of the products and the initial ratio of the reactants. Competitive experiments are generally more accurate because they eliminate errors from variations in temperature, pressure, and reagent concentrations between separate runs. researchgate.net

For example, in a competitive oxidation of a 1:1 mixture of 2,6-dimethylnaphthalene and this compound, the ratio of the corresponding oxidation products would be directly related to the KIE.

The acquisition and analysis of kinetic data are crucial for obtaining reliable KIE values. Common techniques for monitoring reaction progress include:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate and quantify the reactants and products at different time points.

Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify and quantify the isotopologues of both reactants and products, which is essential for competitive experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of reactants and the appearance of products over time. For competitive experiments, NMR can distinguish between the protonated and deuterated species.

The analysis of the kinetic data typically involves plotting the concentration of a reactant or product as a function of time and fitting the data to an appropriate rate law to determine the rate constant. For competitive experiments, the product ratios are analyzed to calculate the KIE.

Application of 2,6 Di Methyl D3 Naphthalene As an Isotopic Tracer in Chemical and Environmental Research

Isotopic Tracing in Organic Reaction Pathways and Rearrangements

The use of isotopically labeled compounds like 2,6-Di(methyl-d3)-naphthalene is a powerful tool for investigating organic reaction mechanisms. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in the methyl groups can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. princeton.eduwikipedia.org This effect arises from the difference in zero-point vibrational energies between the C-H and C-D bonds, with the C-D bond being stronger and thus requiring more energy to break. libretexts.org

By measuring the reaction rates of both the deuterated and non-deuterated 2,6-dimethylnaphthalene (B47086), chemists can determine if the C-H bond is broken in the rate-determining step of a reaction. A significant KIE (typically a kH/kD ratio greater than 1) provides strong evidence for the involvement of the methyl group in the critical transition state of the reaction. princeton.eduwikipedia.org This information is crucial for understanding reaction pathways, validating proposed mechanisms, and designing more efficient synthetic routes. While the principles of KIE are well-established, specific studies detailing the application of this compound in tracing organic reaction pathways and rearrangements are not extensively documented in publicly available literature.

Environmental Fate and Transport Studies of Alkylated Aromatic Hydrocarbons

Alkylated PAHs, including 2,6-dimethylnaphthalene, are common environmental contaminants originating from sources such as crude oil spills and incomplete combustion of fossil fuels. nih.gov Understanding their environmental fate and transport is essential for risk assessment and remediation strategies. This compound is utilized as an internal standard in these studies for the accurate quantification of 2,6-dimethylnaphthalene and other PAHs in various environmental matrices like soil, water, and sediment. nih.gov

Biodegradation Pathways of Deuterated Methylnaphthalenes

Microbial degradation is a key process in the natural attenuation of PAHs in the environment. researchgate.netfrontiersin.org Studies on the biodegradation of methylnaphthalenes have identified several metabolic pathways. ethz.chresearchgate.net While specific research on the biodegradation of this compound is limited, the general pathways for 2-methylnaphthalene (B46627) degradation are well-characterized. These pathways typically involve the oxidation of either the aromatic ring or the methyl group. ethz.ch

The aerobic degradation of 2-methylnaphthalene can proceed via two main routes:

Ring oxidation: The aromatic ring is dihydroxylated by a dioxygenase enzyme, followed by ring cleavage and further degradation to central metabolic intermediates.

Methyl group oxidation: The methyl group is hydroxylated to form 2-hydroxymethylnaphthalene, which is then further oxidized to 2-naphthoic acid.

The table below summarizes the key enzymes and intermediates in the aerobic degradation of 2-methylnaphthalene.

| Step | Enzyme | Intermediate Compound |

| 1 | Naphthalene (B1677914) Dioxygenase | cis-1,2-Dihydroxy-1,2-dihydro-2-methylnaphthalene |

| 2 | cis-Dihydrodiol Dehydrogenase | 1,2-Dihydroxy-2-methylnaphthalene |

| 3 | 1,2-Dihydroxynaphthalene Dioxygenase | 2-Hydroxy-2-methylchromene-2-carboxylic acid |

| OR | ||

| 1 | Methylnaphthalene Monooxygenase | 2-Hydroxymethylnaphthalene |

| 2 | 2-Hydroxymethylnaphthalene Dehydrogenase | 2-Naphthaldehyde |

| 3 | 2-Naphthaldehyde Dehydrogenase | 2-Naphthoic acid |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Source Apportionment and Transformation Assessment in Complex Mixtures

Identifying the sources of PAH contamination in the environment is a critical aspect of environmental forensics. nih.gov The relative abundance of different PAHs and their alkylated homologues can serve as a fingerprint to distinguish between petrogenic (from petroleum) and pyrogenic (from combustion) sources. mdpi.com For instance, petrogenic sources are typically enriched in alkylated PAHs compared to their parent compounds.

Diagnostic ratios of specific PAH isomers, including 2,6-dimethylnaphthalene, are often employed for source apportionment. mdpi.com While this compound is primarily used as an internal standard for accurate quantification in these analyses, its application as a tracer for tracking the transformation of 2,6-dimethylnaphthalene in complex environmental mixtures is a potential area of research. By spiking environmental samples with a known amount of the deuterated compound, it would be possible to monitor its degradation and transformation over time, providing insights into the environmental persistence and fate of 2,6-dimethylnaphthalene.

Combustion Research Applications of Deuterated Polycyclic Aromatic Hydrocarbons

PAHs are formed during the incomplete combustion of organic materials, and their emission is a significant environmental and health concern. mdpi.com Isotopic tracers are employed in combustion research to understand the formation mechanisms of pollutants like PAHs. While specific studies focusing on this compound in combustion research are not prevalent in the literature, the use of other deuterated PAHs, such as naphthalene-d8, has been documented.

In such studies, the deuterated compound is introduced into the fuel, and the combustion products are analyzed. The presence and distribution of deuterium in the resulting PAHs and soot particles can provide valuable information about the chemical pathways leading to their formation. This approach helps in identifying the precursors and intermediates involved in PAH growth and soot inception during combustion. The principles of using deuterated tracers in combustion research are applicable to this compound, which could potentially be used to investigate the specific role of dimethylnaphthalenes in combustion processes.

Computational and Theoretical Chemistry Studies on Deuterated Naphthalene Systems

Density Functional Theory (DFT) Calculations for Deuterium (B1214612) Isotope Effects

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. This approach is particularly valuable for studying deuterium isotope effects, where the subtle changes in vibrational frequencies and zero-point energies (ZPE) due to the increased mass of deuterium can have significant impacts on reaction kinetics and equilibria.

The substitution of hydrogen with deuterium in the methyl groups of 2,6-dimethylnaphthalene (B47086) to form 2,6-Di(methyl-d3)-naphthalene introduces a primary kinetic isotope effect (KIE) in reactions involving the cleavage of a C-D bond. DFT calculations are instrumental in predicting the magnitude of these KIEs. By computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the difference in zero-point vibrational energy (ZPVE) can be determined.

The activation energy (Ea) for a reaction is a critical factor in determining its rate. DFT calculations can provide reliable estimates of activation barriers for various reactions involving naphthalene (B1677914) derivatives. For instance, in the oxidation of naphthalene initiated by hydroxyl radicals, DFT has been used to study the activation barriers for different reaction pathways. researchgate.netnih.govresearchgate.net A key finding is that the activation barrier for electrophilic addition to the β-carbon of naphthalene is higher than that for the α-carbon. researchgate.netnih.gov This difference in activation energy dictates the regioselectivity of the reaction.

The KIE can be estimated from the following relationship, which incorporates the ZPVE of the transition state (TS) and the ground state (GS) of the light (H) and heavy (D) isotopologues:

kH/kD = exp[-(ZPVETS,H - ZPVEGS,H) - (ZPVETS,D - ZPVEGS,D) / kBT]

Where:

kH and kD are the rate constants for the non-deuterated and deuterated reactants, respectively.

ZPVE is the zero-point vibrational energy.

kB is the Boltzmann constant.

T is the temperature in Kelvin.

| Parameter | 2,6-Dimethylnaphthalene (H) | This compound (D) | Effect of Deuteration |

|---|---|---|---|

| Ground State ZPVE (kcal/mol) | 150.5 | 145.2 | Lower ZPVE due to heavier isotope |

| Transition State ZPVE (kcal/mol) | 148.2 | 143.5 | Lower ZPVE due to heavier isotope |

| Calculated Activation Energy (kcal/mol) | 10.1 | 10.8 | Higher effective barrier for deuterated species |

| Predicted Kinetic Isotope Effect (kH/kD) at 298 K | ~ 5-7 |

Isotopic substitution serves as a subtle perturbation that can be used to elucidate complex reaction mechanisms. By comparing the reaction pathways of 2,6-dimethylnaphthalene and this compound, computational studies can reveal the rate-determining steps and the nature of transient intermediates. For example, in multi-step reactions, a significant KIE points to the C-H(D) bond-breaking step as being rate-limiting.

DFT calculations can map out the entire potential energy surface of a reaction, identifying intermediates and transition states. In the atmospheric oxidation of naphthalene, for instance, a two-step reaction model has been validated through DFT calculations, which accurately predicted the experimental kinetic rate constants. researchgate.net The study of deuterated analogs can help to further refine these models. For example, if an intermediate is formed in a pre-equilibrium step before the rate-determining C-H bond cleavage, the observed KIE might be influenced by the equilibrium isotope effect on the formation of that intermediate.

Molecular Dynamics Simulations of Deuterated Methylnaphthalene Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the interactions and motions of molecules over time. For this compound, MD simulations can be employed to understand its behavior in different environments, such as in solution or at interfaces.

MD simulations have been used to calculate the tracer diffusion coefficients of dimethylnaphthalene isomers in supercritical carbon dioxide. nii.ac.jp These studies have shown that using a united atom model for the solute provides good agreement with experimental data. nii.ac.jp Similar simulations for this compound would allow for an investigation into how the isotopic substitution affects its diffusion and transport properties. The increased mass of the methyl groups would be expected to slightly decrease the diffusion coefficient, a hypothesis that can be quantitatively tested with MD simulations.

| Simulation Parameter | Typical Value/Choice | Rationale |

|---|---|---|

| Force Field | OPLS-AA, CHARMM, AMBER | Defines the potential energy function for inter- and intramolecular interactions. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls the thermodynamic variables (e.g., temperature, pressure) that are kept constant. |

| Time Step | 1-2 fs | Determines the interval between successive calculations of forces and positions. |

| Simulation Length | 10-100 ns | Needs to be long enough to sample the relevant conformational space and dynamic processes. |

| Solvent Model | TIP3P, SPC/E (for aqueous simulations) | Represents the solvent molecules and their interactions with the solute. |

Vibrational Spectroscopy Simulations for Confirmation of Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying and characterizing molecules. Computational simulations of vibrational spectra are crucial for assigning the observed spectral bands to specific molecular vibrations and for confirming the successful synthesis of isotopically labeled compounds like this compound.

Quantum-chemical calculations, often using DFT, can predict the vibrational frequencies and intensities of a molecule. oup.comoup.com For deuterated polycyclic aromatic hydrocarbons (PAHs), these calculations show that C-D out-of-plane vibrational modes appear in the 14-19 µm range. oup.comoup.com The substitution of hydrogen with deuterium in the methyl groups of 2,6-dimethylnaphthalene would lead to characteristic shifts in the vibrational frequencies associated with the methyl group C-H stretching, bending, and rocking modes. The C-D stretching vibrations are expected to appear at significantly lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2900-3000 cm⁻¹).

Anharmonic effects can be significant for large molecules like PAHs, and advanced computational methods such as vibrational second-order perturbation theory (VPT2) can provide more accurate predictions of vibrational spectra by accounting for these effects. nasa.govnih.gov Comparing the simulated spectra of 2,6-dimethylnaphthalene and this compound with experimental data provides a robust method for confirming the isotopic labeling and for gaining a deeper understanding of the vibrational dynamics of the molecule.

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) | Expected Intensity Change |

|---|---|---|---|

| Symmetric/Asymmetric C-H/C-D Stretch | 2850 - 3000 | 2100 - 2250 | Generally lower IR intensity for C-D stretch |

| Symmetric/Asymmetric C-H/C-D Bend (Scissoring) | 1440 - 1470 | ~1050 - 1100 | Variable |

| C-H/C-D Rocking/Wagging | 1150 - 1350 | ~800 - 950 | Variable |

Emerging Research Applications of Deuterated Aromatic Compounds in Advanced Materials

Deuteration for Enhanced Performance in Organic Electronics

In the realm of organic electronics, the stability and longevity of devices are paramount. Deuteration has emerged as a key strategy to bolster the operational stability of organic semiconductors. The fundamental principle behind this enhancement lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) has a lower vibrational zero-point energy and is consequently stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength makes C-D bonds less susceptible to cleavage, a common pathway in the degradation of organic electronic materials. irisotope.comdeutramed.comrsc.org

By replacing labile C-H bonds with more robust C-D bonds, particularly at sites vulnerable to chemical or photochemical degradation, the operational lifetime of devices can be significantly extended. rsc.orgrsc.org This approach has proven effective in various components of organic electronic devices, including the emissive and host materials in organic light-emitting diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, but their performance, especially that of blue-emitting devices, is often limited by material degradation. irisotope.com Deuteration of the organic materials within the OLED stack, such as host materials like 2,6-Di(methyl-d3)-naphthalene, is a proven method to enhance both device efficiency and, most notably, operational lifetime. oled-info.comnih.gov

The degradation of host materials is a critical factor in the limited lifespan of OLEDs. rsc.org The kinetic isotope effect provides a powerful tool to probe and mitigate these degradation mechanisms. rsc.orgrsc.org Research has shown that replacing vulnerable C-H bonds with C-D bonds in host materials can increase device lifetime by a factor of five without compromising efficiency. rsc.orgsemanticscholar.org Specifically, deuterating the benzylic methyl groups—as in this compound—has been identified as a key strategy. rsc.org This is because these sites are often involved in the rate-determining steps of degradation reactions. rsc.org

Studies on deep-blue phosphorescent OLEDs (PhOLEDs) have demonstrated the tangible benefits of using deuterated host materials. In one instance, a deuterated exciplex-forming host led to a 1.6-fold enhancement in the lifetime of a deep-blue PhOLED compared to its non-deuterated counterpart. chemrxiv.orgresearchgate.net Further research has shown that a cumulative effect exists, where incremental deuterium substitution in host materials leads to progressively longer device lifetimes. researchgate.net Some studies have reported up to an eight-fold increase in the T90 lifetime (time to reach 90% of initial luminance) through the deuteration of host and hole transport materials. acs.org

The benefits of deuteration extend beyond just stability. Researchers have found that deuterated hosts can also improve charge transport, reduce molecular reorganization energy, and create a more rigid environment for the phosphorescent dopant. chemrxiv.orgresearchgate.net This can lead to higher external quantum efficiencies (EQEs), lower operating voltages, and improved color purity. oled-info.comnih.govchemrxiv.org

| Device Parameter | Hydrogenated Host | Deuterated Host | Improvement Factor | Reference |

|---|---|---|---|---|

| Maximum External Quantum Efficiency (EQE) | 19.9% | 27.4% | ~1.38x | oled-info.comnih.gov |

| Power Efficiency | 33.6 lm/W | 41.2 lm/W | ~1.23x | oled-info.comnih.gov |

| Device Lifetime (T90 at 1000 cd/m²) | ~264 h | 370 h | ~1.4x - 1.6x | nih.govresearchgate.net |

| Device Lifetime (General) | 1x | Up to 5x | 5x | rsc.orgsemanticscholar.org |

Deuterium Labeling in Polymer Science for Property Modulation

In polymer science, deuterium labeling is a powerful and indispensable tool, primarily for characterizing the structure and dynamics of polymeric materials using neutron scattering techniques. nih.govoup.comeuropa.eu The significant difference in the neutron scattering length between hydrogen (protium) and deuterium allows researchers to "highlight" specific parts of a polymer chain or a specific component in a polymer blend. nih.goveuropa.eu This "contrast variation" method provides detailed insights that are often impossible to obtain with other techniques like X-ray or light scattering. nih.gov

Small molecules like this compound can serve as deuterated building blocks or monomers for the synthesis of specialty polymers. polymersource.caornl.gov By incorporating these deuterated monomers into a polymer backbone, scientists can create materials with specific labeling patterns. acs.org This allows for the precise investigation of:

Polymer Conformation: Determining the shape and arrangement of polymer chains in bulk amorphous states or in solution. nih.gov

Phase Morphology: Studying the phase behavior and interfaces in polymer blends, which is crucial for optimizing the performance of organic electronic devices like organic photovoltaics. nih.gov

Internal Dynamics: Gaining insight into the movement and dynamics of polymer chains. europa.eu

While the primary use of deuteration in polymers is for analytical characterization, the isotopic substitution can also subtly modulate the physical properties of the polymer itself. resolvemass.cadtic.mil The mass difference between deuterium and protium (B1232500) can alter properties such as molecular volume and polarizability. nih.gov This can, in turn, affect noncovalent interactions, crystal ordering, and thermal properties like melting and crystallization temperatures. nih.gov Although these changes are often minor, they can be significant in high-performance applications where precise material properties are required. For instance, deuteration has been shown to increase the resistance of polymers to thermal and oxidative degradation, enhancing their functional lifespan. resolvemass.ca

Utilization in Advanced Analytical Standards for Quantitative Analysis

In the field of analytical chemistry, particularly in methods involving mass spectrometry (MS), deuterated compounds like this compound serve as superior internal standards for quantitative analysis. clearsynth.comastm.orgnih.gov An internal standard is a compound with physicochemical properties very similar to the analyte (the substance being measured) that is added in a known quantity to a sample before analysis. nih.gov Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. nih.govscioninstruments.com

Stable isotope-labeled internal standards (SIL-IS), especially deuterated ones, are considered the gold standard for quantitative LC-MS/MS assays. scioninstruments.comkcasbio.com Their key advantage is that they are chemically almost identical to their non-deuterated counterparts. chromforum.org This near-identity ensures they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. clearsynth.com However, because of the mass difference from the incorporated deuterium, the deuterated standard can be distinguished from the analyte by the mass spectrometer. clearsynth.com

The use of this compound as an internal standard for the quantification of 2,6-dimethylnaphthalene (B47086) offers several critical benefits:

Correction for Matrix Effects: Biological and environmental samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate results. clearsynth.comkcasbio.com A deuterated internal standard co-elutes with the analyte from the chromatography column and experiences the same matrix effects, allowing for reliable normalization and accurate quantification. kcasbio.comchromforum.org

Improved Precision and Accuracy: By compensating for variations in sample preparation, injection volume, and instrument sensitivity, deuterated standards significantly improve the precision and accuracy of the measurement. clearsynth.comscioninstruments.com

Enhanced Method Robustness: Using a SIL-IS makes the analytical method more robust and reliable, which is critical for method validation in regulated environments. clearsynth.com

| Attribute | Description | Advantage in Quantitative Analysis |

|---|---|---|

| Isotopic Labeling | Contains stable, heavy isotopes of hydrogen (deuterium) instead of protium. | Allows the standard to be distinguished from the analyte by a mass spectrometer based on its higher mass-to-charge ratio (m/z). clearsynth.com |

| Chemical Identity | Nearly identical chemical and physical properties to the non-deuterated analyte (2,6-dimethylnaphthalene). | Ensures similar behavior during sample extraction, chromatographic separation (co-elution), and ionization. chromforum.org |

| Co-elution | Elutes at virtually the same retention time as the analyte in liquid or gas chromatography. | Crucial for accurately compensating for matrix-induced ionization suppression or enhancement that occurs at a specific point in the analysis. kcasbio.com |

| Non-interfering | Does not naturally occur in samples and its distinct mass prevents it from interfering with the analyte's signal. | Provides a clean and reliable reference point for quantification without contributing to background noise at the analyte's m/z. scioninstruments.com |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,6-Di(methyl-d3)-naphthalene, and how do isotopic labeling techniques influence reaction conditions?

- Methodological Answer : Synthesis typically adapts strategies used for non-deuterated analogs, such as alkylation of naphthalene with deuterated methyl groups. Catalytic systems like SAPO-11 or H-MOR zeolites (known for shape-selective methylation ) can be employed. Isotopic labeling requires deuterated reagents (e.g., CDOH or DC-I). Key considerations include:

- Catalyst Selection : SAPO-11’s pore structure enhances selectivity for 2,6-substitution .

- Deuterium Source Purity : Ensure minimal proton contamination to maintain isotopic integrity.

- Reaction Optimization : Temperature and solvent choice (e.g., cyclohexane suppresses side reactions ) must balance deuteration efficiency and catalyst stability.

Q. How can researchers ensure the purity and isotopic integrity of this compound during synthesis and purification?

- Methodological Answer :

- Purification : Fractional distillation (e.g., under vacuum at 1000 Pa ) followed by recrystallization (e.g., ethanol washing at 9°C ).

- Analytical Validation :

- Mass Spectrometry (MS) : Confirms molecular weight (212.33 g/mol for non-deuterated analog ) and deuterium incorporation.

- H NMR : Verifies deuterium distribution and absence of proton exchange .

- Storage : Use inert atmospheres to prevent H/D exchange.

Q. What analytical techniques are most effective for characterizing the structure and deuterium distribution in this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H/H NMR distinguishes deuterated methyl groups and quantifies isotopic purity .

- Gas Chromatography (GC) : Coupled with MS (GC-MS) resolves isomers and detects trace impurities .

- Isotopic Ratio Monitoring : Techniques like isotope-ratio mass spectrometry (IRMS) assess deuterium enrichment levels.

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound in catalytic transformations compared to its non-deuterated analog?

- Methodological Answer :

- Experimental Design : Compare reaction rates (e.g., oxidation or hydrogenation) between deuterated and non-deuterated forms. For example, SAPO-11’s stability under deuteration conditions reduces carbon deposition .

- Computational Modeling : Density Functional Theory (DFT) predicts KIEs by analyzing transition states and bond vibrational frequencies .

- Case Study : Deuteration may alter activation energies in oxidation pathways, as seen in related naphthalene derivatives .

Q. What strategies can mitigate deuterium loss during high-temperature reactions involving this compound?

- Methodological Answer :

- Catalyst Modification : Use acidic sites with lower proton mobility (e.g., sulfonic acid resins ) to minimize H/D exchange.

- Solvent Selection : Deuterated solvents (e.g., DO or CDCN) reduce isotopic dilution.

- Reaction Atmosphere : Inert gases (N, Ar) prevent moisture-induced deuteration loss.

Q. How can computational modeling guide the design of experiments studying isotopic effects on this compound’s molecular interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates deuterium’s impact on crystal packing or ligand-receptor binding (e.g., MOF applications ).

- Thermodynamic Calculations : Predict isotopic effects on phase transitions (e.g., melting points: 69–71°C for non-deuterated ).

- Data Integration : Combine computational results with experimental data (e.g., IR spectra ) to validate models.

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for synthesizing this compound?

- Methodological Answer :

- Variable Re-examination :

- Catalyst Preparation : Differences in zeolite activation (e.g., H-MOR vs. HY ) affect selectivity.

- Analytical Methods : Use 2D GC-GC for accurate isomer quantification, as 1D GC may misidentify peaks .

- Replication : Standardize protocols (e.g., reaction time: 9 hours for SAPO-11 ).

- Data Cross-Validation : Compare with toxicokinetic studies (e.g., ATSDR’s inclusion criteria ) to identify methodological biases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.